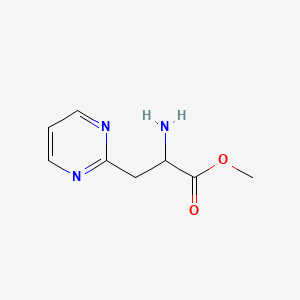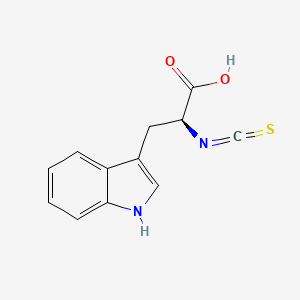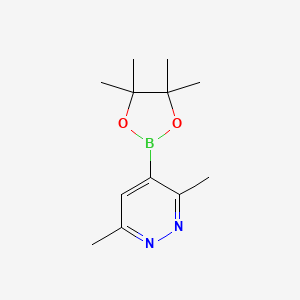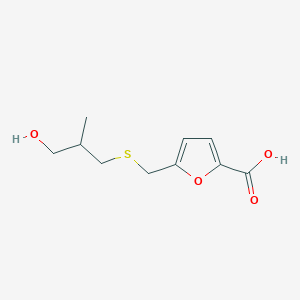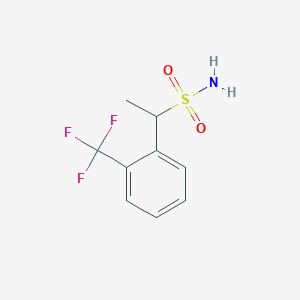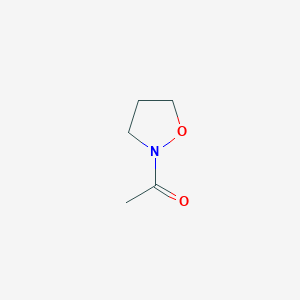
N-Acetylisoxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2-Oxazolidin-2-yl)ethan-1-one is a heterocyclic organic compound characterized by a five-membered ring containing oxygen and nitrogen atoms. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1,2-Oxazolidin-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of ethanolamine with urea, followed by cyclization to form the oxazolidinone ring. The reaction typically requires heating to around 120°C, followed by further heating to 150-160°C under reflux conditions . Another method involves the use of an asymmetric aldol reaction followed by a Curtius rearrangement, which allows for the stereoselective synthesis of substituted oxazolidinones .
Industrial Production Methods: In industrial settings, the production of 1-(1,2-oxazolidin-2-yl)ethan-1-one often involves large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with careful control of reaction conditions and the use of catalysts to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,2-Oxazolidin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nitrogen and oxygen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
1-(1,2-Oxazolidin-2-yl)ethan-1-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(1,2-oxazolidin-2-yl)ethan-1-one and its derivatives often involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, thereby preventing the formation of the initiation complex for protein synthesis . The specific molecular targets and pathways can vary depending on the derivative and its intended application.
Comparaison Avec Des Composés Similaires
Linezolid: An oxazolidinone antibiotic used to treat Gram-positive bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar applications but improved potency and reduced side effects.
Cytoxazone: A natural product with a similar oxazolidinone structure, used in the study of cytokine production.
Uniqueness: 1-(1,2-Oxazolidin-2-yl)ethan-1-one is unique due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical reactions and serve as an intermediate in the synthesis of biologically active compounds sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C5H9NO2 |
|---|---|
Poids moléculaire |
115.13 g/mol |
Nom IUPAC |
1-(1,2-oxazolidin-2-yl)ethanone |
InChI |
InChI=1S/C5H9NO2/c1-5(7)6-3-2-4-8-6/h2-4H2,1H3 |
Clé InChI |
MQXPKJNBYZWPHX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropanamide](/img/structure/B13615877.png)


![Rac-(1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylicacid,trans](/img/structure/B13615889.png)


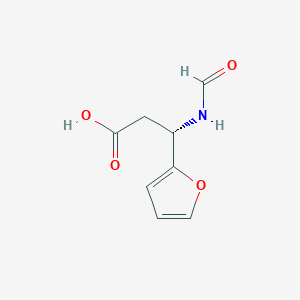
![1-[2-Chloro-6-(trifluoromethyl)phenyl]piperazine](/img/structure/B13615909.png)
